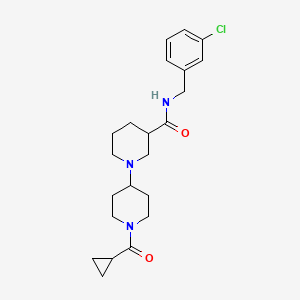
N-(3-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide (referred to as CBP) is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CBP is a piperidine derivative that has been synthesized through a multi-step process and has shown promising results in preclinical studies.
Mécanisme D'action
CBP acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the brain and other tissues. It has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in regulating mood and cognition. CBP has also been found to inhibit the activity of enzymes involved in the breakdown of amyloid-beta, a protein that accumulates in the brain in Alzheimer's disease.
Biochemical and Physiological Effects:
CBP has been shown to have a wide range of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the inhibition of inflammation. It has also been found to have antioxidant properties and to protect against oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
CBP has several advantages as a research tool, including its high affinity for the sigma-1 receptor, its selectivity for this receptor, and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, including the complex synthesis process, the need for careful control of reaction conditions, and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research on CBP. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, where it has shown promise in preclinical studies. Another area of interest is its potential use in the treatment of neuropathic pain, where it has been found to have analgesic effects in preclinical models. Further research is needed to determine the safety and efficacy of CBP in humans and to identify potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of CBP involves the reaction of 3-chlorobenzylamine with cyclopropylcarbonyl chloride to form the intermediate compound, which is then reacted with 1,4'-bipiperidine-3-carboxylic acid to yield CBP. The process is complex and requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
CBP has been studied extensively in preclinical models for its potential therapeutic applications in various diseases. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating various physiological processes such as calcium homeostasis, neurotransmitter release, and cell survival. CBP has been investigated for its potential use in the treatment of neuropathic pain, depression, and neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c23-19-5-1-3-16(13-19)14-24-21(27)18-4-2-10-26(15-18)20-8-11-25(12-9-20)22(28)17-6-7-17/h1,3,5,13,17-18,20H,2,4,6-12,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYWYYBLZKFCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6025579.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6025580.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6025586.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6025596.png)
![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6025602.png)
![3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6025609.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]butanamide](/img/structure/B6025617.png)
![methyl 4-{[3-(aminocarbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6025625.png)

![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)
![N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6025667.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)